molecular formula C7H5ClN2O2 B1428503 8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one CAS No. 1198154-62-9

8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one

Cat. No. B1428503
M. Wt: 184.58 g/mol
InChI Key: UCYJENXXRAZUTD-UHFFFAOYSA-N
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Description

8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one, also known as 8-chloro-1H-pyrido[2,3-b]oxazin-2-one, is a chemical compound belonging to the oxazinone class of heterocyclic compounds. It is an important building block in the synthesis of various pharmaceuticals, as well as being a key intermediate in the preparation of various organic compounds. This compound is a white, crystalline solid that is insoluble in water and is stable under normal conditions. It is also highly reactive and is used in a variety of laboratory and industrial processes.

Scientific Research Applications

Scientific Field: Pharmacology

  • Application : 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives are being studied for their potential as antitumor drugs .
  • Methods of Application : A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs based on the combination principles .
  • Results : The study is still ongoing, and the results are not yet available .

Scientific Field: Pharmacology

  • Application : 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives are being studied for their potential as antitumor drugs .
  • Methods of Application : A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs based on the combination principles .
  • Results : The study is still ongoing, and the results are not yet available .

properties

IUPAC Name

8-chloro-1H-pyrido[2,3-b][1,4]oxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2/c8-4-1-2-9-7-6(4)10-5(11)3-12-7/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYJENXXRAZUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=CN=C2O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one

Synthesis routes and methods

Procedure details

3-amino-4-chloro-pyridin-2-ol (650 mg, 4.49 mmol) was dissolved in anhydrous N,N-dimethyl formamide (22 ml) under nitrogen atmosphere, and chloroacetyl chloride solution (0.394 ml, 4.94 mmol) was added thereto dropwise at room temperature and stirred for 30 minutes. Potassium carbonate (1.55 g, 11.24 mmol) was added thereto dropwise at room temperature, and the reaction mixture was heated to 1000 and stirred for 18 hours. The reaction mixture was cooled to room temperature and water was added to quench the reaction, and the organic layer was extracted with ethyl acetate. The combined organic layer was washed with water and saturated saline solution, dried over anhydrous sodium sulfate (Na2SO4), filtered and evaporated under reduced pressure. The residue was recrystallized from dichloromethane and diisopropyl ether to obtain white solid (608 mg, 73%).
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
0.394 mL
Type
reactant
Reaction Step Two
Quantity
1.55 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one
Reactant of Route 2
8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one
Reactant of Route 3
8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one
Reactant of Route 4
8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one
Reactant of Route 5
8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one
Reactant of Route 6
Reactant of Route 6
8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one

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